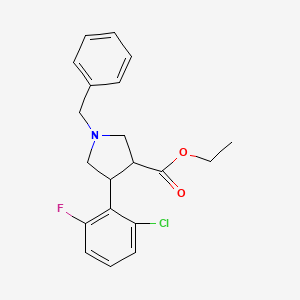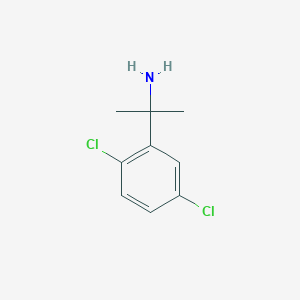
Ethyl 1-benzyl-4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-benzyl-4-(2-chloro-6-fluorophényl)pyrrolidine-3-carboxylate d'éthyle est un composé organique complexe appartenant à la classe des dérivés de la pyrrolidine. Ce composé se caractérise par la présence d'un cycle pyrrolidine substitué par un groupe benzyle, un groupe chloro-fluorophényle et un groupe ester éthylique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-benzyl-4-(2-chloro-6-fluorophényl)pyrrolidine-3-carboxylate d'éthyle implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle pyrrolidine : Le cycle pyrrolidine peut être synthétisé par une réaction de cyclisation impliquant des précurseurs appropriés tels que des amines et des aldéhydes.
Introduction du groupe benzyle : Le groupe benzyle peut être introduit par une réaction de substitution nucléophile en utilisant des halogénures de benzyle.
Substitution par un groupe chloro-fluorophényle : Le groupe chloro-fluorophényle peut être attaché par une réaction de couplage, telle que le couplage de Suzuki-Miyaura, en utilisant des acides boroniques et des catalyseurs de palladium appropriés.
Estérification : La dernière étape implique l'estérification du groupe acide carboxylique par l'éthanol pour former l'ester éthylique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et le rendement du processus de production. L'optimisation des conditions de réaction, telles que la température, la pression et la concentration du catalyseur, est cruciale pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-benzyl-4-(2-chloro-6-fluorophényl)pyrrolidine-3-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des groupes benzyle ou chloro-fluorophényle en utilisant des nucléophiles tels que des amines ou des thiols.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénures de benzyle en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés benzyle ou phényle substitués.
Applications de la recherche scientifique
Le 1-benzyl-4-(2-chloro-6-fluorophényl)pyrrolidine-3-carboxylate d'éthyle a des applications diverses dans la recherche scientifique :
Mécanisme d'action
Le mécanisme d'action du 1-benzyl-4-(2-chloro-6-fluorophényl)pyrrolidine-3-carboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et influençant diverses voies biochimiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
Ethyl 1-benzyl-4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 1-benzyl-4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Le 1-benzyl-4-(2-chloro-6-fluorophényl)pyrrolidine-3-carboxylate d'éthyle peut être comparé à d'autres dérivés de la pyrrolidine, tels que :
Pyrrolidine-2,5-diones : Connus pour leurs activités biologiques et utilisés dans la découverte de médicaments.
Pyrrolizines : Une autre classe de dérivés de la pyrrolidine possédant des propriétés pharmacologiques diverses.
Prolinol : Un dérivé de la pyrrolidine utilisé en synthèse asymétrique et comme auxiliaire chiral.
Le caractère unique du 1-benzyl-4-(2-chloro-6-fluorophényl)pyrrolidine-3-carboxylate d'éthyle réside dans son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C20H21ClFNO2 |
|---|---|
Poids moléculaire |
361.8 g/mol |
Nom IUPAC |
ethyl 1-benzyl-4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H21ClFNO2/c1-2-25-20(24)16-13-23(11-14-7-4-3-5-8-14)12-15(16)19-17(21)9-6-10-18(19)22/h3-10,15-16H,2,11-13H2,1H3 |
Clé InChI |
MLLNXKAOQUTQRM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CN(CC1C2=C(C=CC=C2Cl)F)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![rac-benzyl (5aR,6S,7S,8aR)-6-iodo-7-phenyloctahydrocyclopenta[d]azepine-3(2H)-carboxylate](/img/structure/B12301443.png)


![10-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12301453.png)
![2-[10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12301458.png)
![9H-Purine-9-acetaldehyde,a-(1-formyl-2-hydroxyethoxy)-6-(methylthio)-,[R-(R*,R*)]-(9CI)](/img/structure/B12301470.png)

![2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12301485.png)

![1-[8-propyl-2,6-bis(4-propylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12301509.png)


